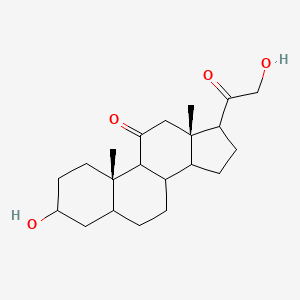
3a,21-Dihydroxy-5a-pregnane-11,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alfadolone, also known as alphadolone, is a neuroactive steroid and general anesthetic. It is one of the components of the anesthetic drug mixture althesin, along with alfaxalone. Alfadolone is used for its hypnotic properties and is administered intravenously .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neuroactive steroids like alfadolone involves several steps, including the formation of the steroid nucleus and subsequent functionalization. The preparation methods for alfadolone typically involve the use of pregnane derivatives as starting materials. The process includes hydroxylation and oxidation reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of alfadolone involves scaled-up methods that adhere to Good Manufacturing Practices (GMP). These methods ensure the consistent quality and purity of the compound. The production process includes rigorous quality control measures to monitor the chemical composition and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Alfadolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving alfadolone include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving alfadolone include hydroxylated and oxidized derivatives. These products are often used as intermediates in the synthesis of other neuroactive steroids .
Scientific Research Applications
Alfadolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of neuroactive steroids.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Used as an anesthetic agent in clinical settings, particularly in veterinary medicine.
Industry: Employed in the development of new anesthetic formulations and drug delivery systems
Mechanism of Action
Alfadolone exerts its effects by acting as a positive allosteric modulator of the GABA_A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedation and anesthesia. The compound binds to specific sites on the GABA_A receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action .
Comparison with Similar Compounds
Similar Compounds
Alfaxalone: Another neuroactive steroid used as an anesthetic. It is often combined with alfadolone in anesthetic formulations.
Propofol: A widely used intravenous anesthetic with a different mechanism of action.
Etomidate: An intravenous anesthetic known for its minimal cardiovascular effects.
Ketamine: An anesthetic with both sedative and analgesic properties
Uniqueness of Alfadolone
Alfadolone is unique due to its combination with alfaxalone in the anesthetic mixture althesin. This combination enhances the solubility and efficacy of the anesthetic formulation. Additionally, alfadolone’s specific interaction with the GABA_A receptor distinguishes it from other anesthetics, providing a unique profile of sedative and hypnotic effects .
Properties
Molecular Formula |
C21H32O4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(10S,13S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,19?,20-,21-/m0/s1 |
InChI Key |
XWYBFXIUISNTQG-LWHAIVEBSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CCC4C(=O)CO)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


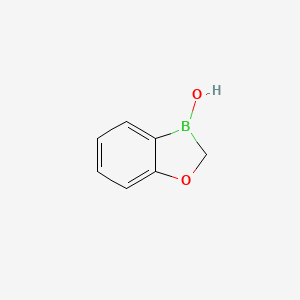
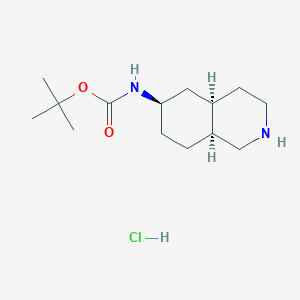
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)

![3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B14794097.png)
![3-(2-Amino-4-bromo-phenylcarbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B14794104.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14794106.png)
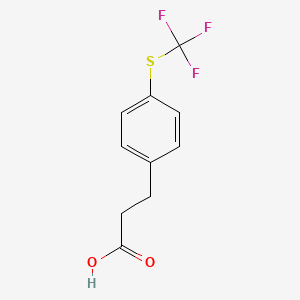
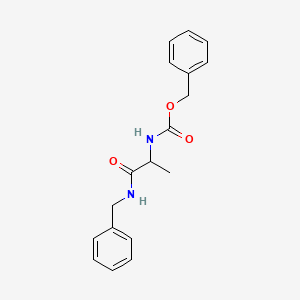
![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)
![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
